molecular formula C21H17F3N2O2 B2951444 N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946312-15-8

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2951444
CAS No.: 946312-15-8
M. Wt: 386.374
InChI Key: OJQKXHXJMFWTEJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyridine core substituted with a carboxamide group at position 3. The compound’s structure includes two key substituents:

  • A 4-methylphenyl group attached to the carboxamide nitrogen.
  • A 4-(trifluoromethyl)benzyl group at position 1 of the dihydropyridine ring.

The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methylphenyl moiety contributes to steric and electronic modulation. The molecular formula is C₂₁H₁₇F₃N₂O₂, with a molecular weight of 410.37 g/mol.

Properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-2-9-18(10-3-14)25-20(28)16-6-11-19(27)26(13-16)12-15-4-7-17(8-5-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQKXHXJMFWTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide ()

  • Key Differences :
    • The carboxamide nitrogen is substituted with a 4-carbamoylphenyl group (polar, hydrogen-bonding capability) instead of a 4-methylphenyl.
    • The benzyl group at position 1 has a 3-trifluoromethyl substituent (meta position) versus the target compound’s 4-trifluoromethyl (para position).
  • Molecular Formula : C₂₁H₁₆F₃N₃O₃ (MW: 415.37 g/mol).
  • Impact : The para-CF₃ group in the target compound may enhance π-π stacking interactions compared to the meta-CF₃ isomer. The 4-methylphenyl substituent likely improves lipophilicity relative to the carbamoyl group in , which could increase solubility .

5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide ()

  • Key Differences :
    • A chlorine atom at position 5 of the pyridine ring.
    • A 3-chlorobenzyl group at position 1 and a 4-methoxyphenyl substituent on the carboxamide.
  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃ (MW: 403.26 g/mol).
  • Impact : The electron-withdrawing chlorine atoms may reduce electron density on the pyridine ring, altering reactivity. The methoxy group increases polarity compared to the target’s methyl group .

Heterocyclic Core Modifications

N-(4-(1H-tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide ()

  • Key Differences :
    • A tetrazole ring (acidic, hydrogen-bond acceptor) replaces the 4-methylphenyl group.
    • A methoxy group at position 4 of the pyridine.
  • Molecular Formula : C₁₅H₁₄N₆O₃ (MW: 326.31 g/mol).

N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide ()

  • Key Differences :
    • Pyridazine core (two adjacent nitrogen atoms) instead of dihydropyridine.
    • A trifluoromethoxyphenyl carbamoylmethyl group at position 1.
  • Molecular Formula : C₂₁H₁₇F₃N₄O₅ (MW: 462.4 g/mol).
  • Impact : The pyridazine core’s electron-deficient nature may alter binding kinetics compared to dihydropyridine. The trifluoromethoxy group increases hydrophobicity .

Functional Group and Pharmacophore Similarities ()

Compounds listed in share partial structural overlap with the target molecule:

  • N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (Similarity: 0.60): Incorporates piperazine and morpholine moieties, enhancing solubility and targeting GPCRs.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 1,6-Dihydropyridine 4-Methylphenyl (amide), 4-CF₃-benzyl (position 1) C₂₁H₁₇F₃N₂O₂ 410.37 -
N-(4-Carbamoylphenyl)-6-oxo-1-[3-CF₃-benzyl]-1,6-dihydropyridine-3-carboxamide 1,6-Dihydropyridine 4-Carbamoylphenyl (amide), 3-CF₃-benzyl (position 1) C₂₁H₁₆F₃N₃O₃ 415.37
5-Chloro-1-(3-Cl-benzyl)-N-(4-MeO-phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-Dihydropyridine 5-Cl, 3-Cl-benzyl (position 1), 4-MeO-phenyl (amide) C₂₀H₁₆Cl₂N₂O₃ 403.26
N-(4-Tetrazolylphenyl)-4-MeO-1-Me-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-Dihydropyridine 4-Tetrazolylphenyl (amide), 4-MeO, 1-Me C₁₅H₁₄N₆O₃ 326.31
N-(4-MeO-phenyl)-6-oxo-1-(4-CF₃O-phenyl-carbamoylmethyl)-1,6-dihydropyridazine-3-carboxamide Pyridazine 4-MeO-phenyl (amide), 4-CF₃O-phenyl-carbamoylmethyl (position 1) C₂₁H₁₇F₃N₄O₅ 462.40

Biological Activity

N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H17F3N2O2
  • Molecular Weight : 386.37 g/mol

The presence of the trifluoromethyl group in the compound enhances its biological activity. This group is known for increasing metabolic stability and lipid solubility, which aids in membrane permeability. The electron-withdrawing nature of the trifluoromethyl group facilitates the formation of hydrogen and halogen bonds with target proteins, enhancing the compound's interaction with biological macromolecules.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown inhibitory effects against several enzymes, including:
    • Cholinesterases (AChE and BChE)
    • Cyclooxygenase-2 (COX-2)
    • Lipoxygenases (LOX-5 and LOX-15)

Table 1 summarizes the inhibitory activity against these enzymes:

EnzymeIC50 (μM)
AChE10.4
BChE7.7
COX-2Moderate
LOX-5Moderate
LOX-15Moderate

Cytotoxicity Studies

Cytotoxicity evaluations against various cancer cell lines have indicated that the compound possesses moderate cytotoxic effects. For instance, it has been tested against the MCF-7 breast cancer cell line, showing promising results in inhibiting cell proliferation.

Case Studies

  • Inhibition of Cholinesterases : A study reported that derivatives similar to this compound exhibited dual inhibitory effects on AChE and BChE, suggesting potential applications in treating Alzheimer's disease due to their role in enhancing acetylcholine levels.
  • Anti-inflammatory Potential : The compound's moderate inhibition of COX-2 suggests it may have anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases.
  • Antioxidant Activity : The presence of the trifluoromethyl group has been linked to enhanced antioxidant activity, indicating potential use in combating oxidative stress-related conditions.

Q & A

Q. Basic :

  • HPLC : Purity ≥95% is achievable using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylbenzyl protons at δ 4.8–5.2 ppm; pyridine carbonyl at δ 165–170 ppm) .
    Advanced :
  • High-resolution MS : Resolves isotopic patterns for molecular formula validation.
  • X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures (e.g., dihydropyridine ring conformation) .

How do structural modifications (e.g., trifluoromethyl groups) influence bioactivity?

Basic : The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability by resisting cytochrome P450 oxidation .
Advanced :

  • SAR Studies : Replace the 4-trifluoromethylbenzyl group with halogens (Cl, Br) to assess potency changes in enzyme inhibition assays.
  • Computational docking : Molecular dynamics simulations predict binding affinity to targets (e.g., kinase domains) by analyzing hydrophobic pocket interactions .

What in vitro models are suitable for evaluating pharmacological activity?

Q. Basic :

  • Enzyme inhibition : Use fluorogenic substrates in kinase or protease assays (IC₅₀ determination).
  • Cell permeability : Caco-2 monolayers assess intestinal absorption potential .
    Advanced :
  • 3D tumor spheroids : Model tissue penetration in cancer studies.
  • Primary cell lines : Test hepatotoxicity in HepG2 cells to prioritize candidates with low CYP3A4 inhibition .

How should stability studies be designed under ICH guidelines?

Q. Basic :

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • HPLC tracking : Monitor hydrolysis of the carboxamide group or oxidation of the dihydropyridine ring .
    Advanced :
  • LC-MS/MS : Characterize degradation products (e.g., ring-opened metabolites or demethylated derivatives) .
  • pH-rate profiling : Determine stability in simulated gastric/intestinal fluids (pH 1.2–6.8) .

What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values)?

Q. Advanced :

  • Assay standardization : Control variables like ATP concentration in kinase assays to minimize variability.
  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside enzymatic activity to distinguish specific inhibition from nonspecific toxicity .
  • Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. μM) and adjust for batch-specific impurities .

How are salt forms (e.g., potassium salts) selected to improve physicochemical properties?

Basic : Salt formation (e.g., potassium or hydrochloride) enhances aqueous solubility. For example, potassium salts of pyrimidinecarboxamides show 3–5× higher solubility in PBS (pH 7.4) .
Advanced :

  • Counterion screening : Test citrate, maleate, or mesylate salts for optimal crystallinity and hygroscopicity.
  • pKa matching : Select counterions with pKa values within 2–3 units of the compound’s ionizable group (e.g., pyridine nitrogen) .

What computational tools predict metabolic pathways and toxicity?

Q. Advanced :

  • ADMET predictors : Software like Schrödinger’s QikProp estimates hepatic extraction ratio (HER) and plasma protein binding.
  • CYP450 docking : Glide or AutoDock simulates interactions with CYP3A4/2D6 to flag potential reactive metabolites .

How are analytical methods validated for regulatory compliance?

Q. Advanced :

  • ICH Q2(R1) : Validate HPLC methods for linearity (R² ≥0.99), accuracy (90–110% recovery), and precision (%RSD <2%).
  • Forced degradation : Ensure specificity by resolving degradation peaks from the API .

What in vivo models assess pharmacokinetics and efficacy?

Q. Advanced :

  • Rodent PK : Administer IV/orally to calculate bioavailability (AUC₀–24) and half-life.
  • Xenograft models : Evaluate antitumor efficacy in nude mice with human-derived tumor lines, correlating plasma exposure (Cmax) with tumor volume reduction .

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